N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-
Overview
Description
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, is an organic compound with the molecular formula C4H8N2O2S and a molecular weight of 148.18 g/mol . This compound is characterized by the presence of a nitro group, a methylthio group, and a methyl group attached to an ethenamine backbone. It is also known by other names such as N-Methyl-1-methylthio-2-nitro-1-etheneamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, can be synthesized from carbonimidodithioic acid, N-methyl-, dimethyl ester . The reaction involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:
Starting Material: Carbonimidodithioic acid, N-methyl-, dimethyl ester.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
Industrial production of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning the reaction conditions to maximize yield and minimize impurities.
Purification and Quality Control: Implementing rigorous purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(methylthio)-2-nitrovinylamine: A closely related compound with similar structural features.
N-Methyl-1-methylthio-2-nitro-1-etheneamine: Another similar compound with slight variations in its structure.
Uniqueness
N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)-, is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(Z)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHPXZGXNYYLD-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168127-08-0, 61832-41-5 | |
Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856LU0GV8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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